Product packaging for Anthracene-2-carbaldehyde(Cat. No.:CAS No. 2143-81-9)

Anthracene-2-carbaldehyde

Cat. No.: B1597605
CAS No.: 2143-81-9
M. Wt: 206.24 g/mol
InChI Key: ASEMRXSTATUWKG-UHFFFAOYSA-N
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Description

Anthracene-2-carbaldehyde (CAS 2143-81-9) is a solid organic compound with the molecular formula C₁₅H₁₀O and a molecular weight of 206.24 g/mol . This compound serves as a versatile molecular platform in advanced research, combining a rigid, planar anthracene core with a reactive aldehyde functional group . The anthracene framework provides excellent chemical stability and distinct photophysical properties, such as strong fluorescence, while the aldehyde group at the 2-position enables extensive chemical derivatization . Its primary value lies in its role as a fundamental building block in organic synthesis and materials science. In materials science, this compound is investigated for developing organic electronic devices. Its photophysical characteristics make it a suitable component for organic light-emitting diodes (OLEDs), where it can contribute to light emission efficiency . It is also employed in creating fluorescent chemosensors; its inherent fluorescence can be modulated by chemical reactions at the aldehyde group, allowing for the detection of specific ions or biologically relevant molecules . Furthermore, its planar structure allows for studies on intercalation with DNA, making it a useful fluorescent probe for monitoring DNA interactions and ligand binding in chemical biology . The reactivity of this compound is dominated by its formyl group. It is commonly synthesized via the Vilsmeier-Haack formylation of anthracene . This aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol (anthracene-2-methanol) . One of its most valuable reactions is the formation of a Schiff base (imine) via condensation with primary amines. This reaction is a key strategy for linking the anthracene moiety to other molecules, including polymers, as demonstrated in research creating photosensitive chitosan-anthracene carboxaldehyde conjugates for energy transfer and other optoelectronic applications . This makes it a crucial intermediate for constructing more complex molecular architectures. Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Handle with care, referring to the available safety information and material safety data sheet. Hazard statements include H315 (causes skin irritation) and H319 (causes serious eye irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O B1597605 Anthracene-2-carbaldehyde CAS No. 2143-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEMRXSTATUWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364839
Record name 2-anthracenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2143-81-9
Record name 2-anthracenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Anthracene 2 Carbaldehyde and Its Derivatives

Direct Functionalization Approaches on the Anthracene (B1667546) Core

Directly introducing a formyl group onto the anthracene skeleton is a primary method for synthesizing anthracene carbaldehydes. However, the inherent electronic properties of the anthracene ring system present a significant challenge in achieving regioselectivity.

Regioselective Synthesis Strategies

Achieving regioselective synthesis of anthracene-2-carbaldehyde almost exclusively relies on indirect methods rather than the direct formylation of the unsubstituted anthracene core. The electronic structure of anthracene dictates that electrophilic substitution occurs preferentially at the C9 and C10 positions. Therefore, to direct functionalization to the C2 position, chemists typically employ one of two strategies:

Starting with a 2-Substituted Anthracene: The most straightforward approach is to begin with an anthracene molecule that already possesses a substituent at the 2-position. This substituent can then be chemically transformed into a formyl group. This strategy circumvents the regioselectivity problem entirely. The subsequent sections detail these precursor modification routes.

Utilizing Directing Groups: In modern organic synthesis, directing groups are often employed to control the position of C-H functionalization. nih.gov A directing group temporarily coordinates to a metal catalyst and positions it over a specific C-H bond, overriding the molecule's natural reactivity. While this strategy is powerful, its application for the direct C-H formylation of the C2 position of unsubstituted anthracene is not commonly reported. The development of such a catalytic system remains a significant synthetic challenge.

Therefore, the practical and high-yield synthesis of this compound is accomplished through the indirect routes detailed below, which leverage precursors where the 2-position is pre-functionalized.

Indirect Synthetic Routes via Precursor Modification

Indirect routes provide a reliable and regioselective means of preparing this compound by modifying an existing functional group at the desired C2 position.

Oxidative Transformations of Anthracene-Based Alcohols or Alkyls

A common and effective indirect method is the oxidation of a C2-substituent, such as a methyl or hydroxymethyl group, to an aldehyde. This approach allows for precise control over the location of the formyl group.

One key precursor is 2-methylanthracene, which can be oxidized to this compound. A classic method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) to oxidize benzylic methyl groups to carbonyls. youtube.comwikipedia.org SeO₂ is a selective reagent for this purpose, often used in solvents like dioxane or acetic acid. youtube.comsggscollegepatnacity.ac.in

Another readily available precursor is 2-anthracenemethanol. This primary alcohol can be oxidized to the corresponding aldehyde using a wide array of standard oxidizing agents. Milder, selective reagents are preferred to avoid over-oxidation to the carboxylic acid. Examples include pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), and catalytic systems like TEMPO with a co-oxidant. beilstein-journals.orgacs.org For instance, the oxidation of a related hydroxymethyl-anthraquinone derivative to the carbaldehyde was achieved in good yield (62%) using an excess of manganese dioxide at room temperature. acs.orgnih.gov

PrecursorOxidizing Agent/CatalystConditionsProductYield (%)
2-MethylanthraceneSelenium Dioxide (SeO₂)Reflux in Dioxane/H₂OThis compoundVaries
2-AnthracenemethanolPyridinium Chlorochromate (PCC)Dichloromethane, RTThis compoundGood
1,8-O-dimethylated aloe-emodin (B1665711)Manganese Dioxide (MnO₂)Ethyl Acetate (B1210297), RT, 8h4,5-dimethoxy-9,10-dioxo-9,10-dihydrothis compound62% acs.orgnih.gov
Hydroxymethyl-anthracene derivs.VO(acac)₂ / O₂Aerial OxidationCorresponding AldehydeGood beilstein-journals.org

Reductive Amidation and Imine Formation from Carbaldehyde Precursors

This subsection focuses on the synthesis of derivatives starting from this compound, a key transformation for creating more complex molecules. Reductive amination is a robust method for converting aldehydes into amines. The process occurs in a stepwise fashion, beginning with the formation of an imine (or Schiff base), which is then reduced to the target amine.

The initial step involves the condensation of this compound with a primary amine, typically in a solvent like methanol, to form the corresponding N-substituted imine. organic-chemistry.org This reaction is often reversible and may be driven to completion by removing the water that is formed.

The resulting imine is then reduced to the amine. This reduction can be performed in the same pot (direct reductive amination) or after isolation of the imine (indirect reductive amination). organic-chemistry.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices. organic-chemistry.org For example, the reductive amination of a protected aloe-emodin carbaldehyde derivative with various amines was successfully carried out, achieving up to 59% conversion using sodium borohydride in methanol. organic-chemistry.org

Aldehyde PrecursorAmineReducing AgentConditionsProductConversion (%)
4,5-dimethoxy-9,10-dioxo-9,10-dihydrothis compoundPropargylamineSodium Borohydride (10 eq.)Methanol, RTCorresponding secondary amine59% organic-chemistry.org
4,5-dimethoxy-9,10-dioxo-9,10-dihydrothis compoundPropargylamineSodium Triacetoxyborohydride1,2-dichloroethaneImine formation only organic-chemistry.org0%
General AldehydePrimary AmineSodium Cyanoborohydride (NaBH₃CN)Methanol, pH ~6Corresponding secondary amineGood

Metal-Catalyzed Synthetic Protocols

Modern synthetic chemistry increasingly relies on metal-catalyzed reactions to form C-C bonds with high efficiency and selectivity. The synthesis of this compound can be achieved by the formylation of a 2-haloanthracene precursor, most commonly through palladium-catalyzed carbonylation reactions. nih.govorgsyn.org

These methods typically involve the reaction of an aryl halide (e.g., 2-bromoanthracene) with a source of carbon monoxide (CO) and a hydride source, catalyzed by a palladium complex. While traditional methods use high-pressure CO gas, recent advancements have introduced "CO-free" protocols that use CO surrogates, such as formic acid or N-formylsaccharin, which are safer and more convenient for laboratory-scale synthesis. organic-chemistry.orgorgsyn.org

For example, a general method for the palladium-catalyzed formylation of aryl bromides uses synthesis gas (a mixture of CO and H₂) in the presence of a phosphine (B1218219) ligand. nih.gov Another approach uses tert-butyl isocyanide as a CO surrogate, which, in the presence of a palladium catalyst and a silane (B1218182) reducing agent, efficiently converts aryl halides to aldehydes. datapdf.com This method was successfully used to convert 9-bromoanthracene (B49045) to anthracene-9-carbaldehyde in 65% yield, demonstrating its applicability to the anthracene scaffold. datapdf.com Applying this reaction to 2-bromoanthracene (B1280076) provides a direct and regioselective route to the target compound.

PrecursorCO SourceCatalyst / LigandConditionsProductYield (%)
Aryl BromideSynthesis Gas (CO/H₂)Pd(OAc)₂ / P(1-Ad)₂(n)BuAmine Base, 5 barCorresponding Aryl AldehydeGood nih.gov
9-Bromoanthracenetert-Butyl IsocyanidePd(OAc)₂ / JohnPhosNa₂CO₃, Et₃SiH, DMF, 65°CAnthracene-9-carbaldehyde65% datapdf.com
Aryl IodideFormic Acid (HCOOH)Pd(OAc)₂ / PPh₃Et₃N, Toluene, 80°CCorresponding Aryl Aldehyde68-92% organic-chemistry.org
Aryl BromideN-FormylsaccharinPd(OAc)₂ / P(o-tol)₃HSiMe(OSiMe₃)₂, DMF, 80°CCorresponding Aryl AldehydeGood orgsyn.org

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are among the most powerful and versatile tools for forming carbon-carbon bonds in modern organic synthesis. numberanalytics.comnih.govnobelprize.org These reactions are widely employed for the synthesis of substituted anthracenes, either by functionalizing a halogenated anthracene core or by constructing the aromatic system from smaller fragments. numberanalytics.comrsc.org

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a preferred method for creating biaryl linkages and has been used to synthesize a wide array of aryl-substituted anthracenes. rsc.orgresearchgate.netnih.gov The Heck reaction, involving the coupling of an unsaturated halide with an alkene, also provides a route to vinyl-substituted anthracenes or can be used in tandem sequences to build the ring system. nih.govnsf.gov These reactions are prized for their high functional group tolerance and generally mild reaction conditions. nobelprize.orgmdpi.com Various palladium catalysts, from simple salts like palladium(II) acetate to complex palladacycles, have been developed to enhance efficiency and selectivity. frontiersin.orgnih.govacs.org

Reaction TypeCatalyst (Example)Substrate 1 (Example)Substrate 2 (Example)Bond FormedReference
Suzuki-Miyaura Pd(PPh₃)₄, PalladacyclesBromoanthraceneArylboronic acidC(sp²)-C(sp²) rsc.org, researchgate.net, nih.gov
Heck Pd(OAc)₂BromoanthraceneAlkeneC(sp²)-C(sp²) nih.gov, nsf.gov
Sonogashira Pd CatalystHaloanthraceneTerminal AlkyneC(sp²)-C(sp) numberanalytics.com, researchgate.net

Cobalt-Catalyzed Cyclotrimerization Reactions

Cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes is a highly effective method for the one-step synthesis of the benzene (B151609) ring and has been adapted for the construction of the anthracene framework. beilstein-journals.orgbeilstein-journals.org This approach involves the cycloaddition of a diyne with a third alkyne, where the substrates are designed to form the tricyclic anthracene system upon cyclization. beilstein-journals.orgfrontiersin.org

Several research groups have reported cobalt-based catalytic systems for this transformation. One approach utilizes a cobalt/zinc reagent to catalyze the [2+2+2] cycloaddition of 1,6-diynes with 4-aryl-2-butyn-1-ols, which after oxidation of the resulting alcohol, leads to substituted anthracenes in good yields. beilstein-journals.orgbeilstein-journals.org Another strategy employs a CpCo(CO)₂ catalyst to react bis(propargyl)benzenes with bis(trimethylsilyl)acetylene. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The resulting TMS-substituted products can then be halogenated and aromatized with an oxidant like DDQ to yield di- and tetrahaloanthracenes, which are valuable intermediates for further functionalization. beilstein-journals.orgbeilstein-journals.org

Catalyst SystemSubstrate 1Substrate 2Key FeaturesReported YieldReference
CoCl₂·6H₂O / Zn1,6-Diynes4-Aryl-2-butyn-1-olsThree-step procedure including oxidation57–75% beilstein-journals.org, frontiersin.org
CpCo(CO)₂Bis(propargyl)benzenesBis(trimethylsilyl)acetyleneLeads to halogenated anthracenes after further steps61–85% beilstein-journals.org, beilstein-journals.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates the structural features of each starting material. researchgate.net Isocyanide-based MCRs, in particular, are powerful tools for rapidly generating molecular diversity. researchgate.netlew.ro

Passerini Three-Component Reactions

The Passerini three-component reaction (P-3CR) is a classic isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is notable for its operational simplicity and convergent nature. researchgate.net

While specific studies focusing on this compound in the Passerini reaction are not widely documented in the provided results, the reaction has been successfully performed using anthracene-9-carbaldehyde. researchgate.netlew.ro In a reported green chemistry approach, anthracene-9-carbaldehyde was reacted with various isocyanides and benzoic acid derivatives in water at room temperature. researchgate.netlew.ro This one-pot synthesis afforded the corresponding α-acyloxycarboxamide derivatives in high yields (74-86%). researchgate.net Given the similar reactivity of aromatic aldehydes, it is expected that this compound would undergo the same transformation under similar conditions, providing a direct route to complex anthracene-containing structures.

ReactionReactant 1Reactant 2Reactant 3ProductReported Yield (with 9-isomer)Reference
Passerini Anthracene-carbaldehydeIsocyanideCarboxylic Acidα-Acyloxycarboxamide74–86% researchgate.net, lew.ro

Schiff Base Condensation Reactions

The formation of Schiff bases, or imines, represents a fundamental class of reactions in organic chemistry, involving the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. wizeprep.comekb.egijfmr.com This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group, -C=N-). ekb.egijfmr.com For this compound and its derivatives, this reaction provides a pathway to a diverse range of new compounds with potential applications in various fields.

The general mechanism for Schiff base formation is an acid-catalyzed condensation reaction that proceeds through a hemiaminal intermediate, with the subsequent loss of a water molecule to form the stable imine. wizeprep.com

A pertinent example involves the synthesis of imine derivatives from 4,5-dimethoxy-9,10-dioxo-9,10-dihydrothis compound, a structurally related compound. In a study, this aldehyde was reacted with various primary amines in methanol, using magnesium sulfate (B86663) as a drying agent, to produce the corresponding imines in good yields. redalyc.org For instance, the reaction with one amine yielded the desired imine in 78% yield, demonstrating the efficiency of this condensation. redalyc.org This process highlights a direct synthetic route to Schiff base derivatives starting from an this compound core structure.

The reaction can be represented as follows:

This compound Derivative + Primary Amine ⇌ Schiff Base + Water

Detailed findings from the reductive amination studies of an aloe-emodin-derived carbaldehyde further illustrate this process. redalyc.org

Table 1: Synthesis of Imines from 4,5-dimethoxy-9,10-dioxo-9,10-dihydrothis compound redalyc.org
Amine ReactantProduct (Imine)SolventDrying AgentYield
Amine 1Imine 4MethanolMgSO₄78%
Amine 2Imine 5MethanolMgSO₄79%

These reactions underscore the utility of Schiff base condensation as a straightforward and effective method for modifying this compound and its derivatives, leading to the generation of novel molecular architectures.

Natural Product Isolation and Structural Elucidation of this compound Derivatives

The anthracene framework is a recurring motif in a variety of natural products. Research into the chemical constituents of plant species has led to the discovery of several naturally occurring derivatives of this compound.

A notable investigation into the secondary metabolites of Coussarea macrophylla, a woody plant found in the tropical swamp forests of Ecuador, resulted in the isolation and characterization of five new anthracene derivatives. researchgate.netacs.org Among these were two compounds directly related to this compound: 1,4,10-trimethoxythis compound (1) and 1,4,8,10-tetramethoxythis compound (3). researchgate.netacs.org

The isolation process involved extracting the ground bark of C. macrophylla with ethyl acetate (EtOAc) and subsequently with 95% ethanol (B145695) (EtOH). The EtOAc extract was subjected to a hexane-acetonitrile partition to remove chlorophylls, followed by conventional purification procedures to yield the new anthracene derivatives. researchgate.net

The structural elucidation of these compounds was accomplished through comprehensive spectroscopic analysis. researchgate.netacs.org

Similarly, the structure of 1,4,8,10-tetramethoxythis compound (3) was determined. Its ¹H NMR spectrum was similar to that of compound 1, with the key difference being the presence of an additional methoxy (B1213986) group. NOESY data were crucial in placing this fourth methoxy group at the C-8 position. researchgate.net

Table 2: Spectroscopic Data for Naturally Occurring this compound Derivatives from Coussarea macrophylla researchgate.netacs.org
Compound NameCompound NumberMolecular FormulaHRMS (m/z)Key ¹H NMR Signals (δ in ppm)
1,4,10-Trimethoxythis compound1C₁₈H₁₆O₄296.104610.64 (s, CHO), 8.65 (s, H-9), 7.05 (s, H-3), 4.10 (s, OMe), 4.02 (s, OMe), 3.99 (s, OMe)
1,4,8,10-Tetramethoxythis compound3C₁₉H₁₈O₅326.115110.64 (s, CHO), 9.10 (s, H-9), 7.03 (s, H-3), 4.10 (s, OMe), 4.07 (s, OMe), 4.01 (s, OMe), 3.98 (s, OMe)

The discovery of these compounds from Coussarea macrophylla highlights a rare class of natural products and contributes significantly to the known chemical diversity of anthracene derivatives in the plant kingdom. researchgate.net

Advanced Spectroscopic and Photophysical Characterization

Absorption Spectroscopy of Anthracene-2-carbaldehyde Systems

The absorption of light by this compound initiates the cascade of photophysical and photochemical events. A detailed analysis of its absorption spectrum provides fundamental insights into its electronic structure and how it is influenced by its environment.

Electronic Transitions and Vibronic Coupling Analyses

The electronic absorption spectrum of anthracene (B1667546) derivatives, including this compound, is characterized by transitions within the π-electron system. The spectra typically exhibit well-resolved vibronic structures, which are the result of simultaneous electronic and vibrational transitions. The absorption bands in the near-UV region, generally between 300 and 400 nm, are attributed to π-π* transitions of the anthracene moiety. nih.gov

The introduction of the carbaldehyde group at the 2-position can perturb the electronic transitions of the parent anthracene molecule. This substitution can influence the energy and intensity of the absorption bands. Furthermore, vibronic coupling, the interaction between electronic and vibrational motions, plays a crucial role in the spectral features of these molecules. Studies on related anthracene derivatives have shown that vibronic coupling can involve out-of-plane vibrational modes. semanticscholar.org The nature and strength of these couplings can be influenced by the presence and position of substituents on the anthracene ring. nih.gov

Solvent Effects on Absorption Characteristics (Solvatochromism)

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, a phenomenon that arises from the differential solvation of the ground and excited electronic states of the molecule. rsc.org The polarity of the solvent can significantly influence the absorption characteristics of this compound. nih.gov

The effect of the solvent on the absorption spectrum is a result of intermolecular interactions, such as dipole-dipole forces and hydrogen bonding, between the solute and solvent molecules. mdpi.com For polar molecules, an increase in solvent polarity often leads to a shift in the absorption maximum (λmax). A shift to longer wavelengths is termed a bathochromic or red shift, while a shift to shorter wavelengths is known as a hypsochromic or blue shift. rsc.org

Table 1: Absorption Maxima (λmax) of a 2,6-Donor-Acceptor Substituted Anthracene Derivative in Various Solvents. nih.gov
SolventDielectric Constant (ε)λmax (nm)
Hexane1.88445
Toluene2.38452
Chloroform4.81459
DMSO46.7467

The data generally show a bathochromic shift with increasing solvent polarity, indicating stabilization of the excited state relative to the ground state in more polar environments.

Fluorescence Emission Characteristics

Following absorption of light, this compound can relax to the ground state via the emission of a photon, a process known as fluorescence. The characteristics of this emission provide a wealth of information about the excited state.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Anthracene derivatives are known for their generally high fluorescence quantum yields. vt.edu

Both the quantum yield and lifetime are sensitive to the molecular environment. For instance, the presence of heavy atoms or quenching species can significantly reduce these values. The following table presents fluorescence quantum yields and lifetimes for 2,6-anthracenedicarboxylic acid (2,6-ADCA), a related compound, in various solvents, illustrating the influence of the solvent environment.

Table 2: Fluorescence Quantum Yields (Φf) and Lifetimes (τf) of 2,6-Anthracenedicarboxylic Acid in Various Solvents. scispace.comrsc.org
SolventΦfτf (ns)
DMSO0.73 ± 0.111 ± 0.2
Acetonitrile0.5 ± 0.2-
Methanol0.31 ± 0.05-
THF- considerably longer than 4.9 ns

Stokes Shift Analysis and Excited State Dynamics

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. This energy loss between absorption and emission is due to various non-radiative relaxation processes that occur in the excited state before fluorescence, such as vibrational relaxation and solvent reorientation around the excited molecule.

The magnitude of the Stokes shift can provide insights into the changes in geometry and electronic distribution upon excitation. A larger Stokes shift often indicates a greater difference between the equilibrium geometries of the ground and excited states. In polar solvents, the reorientation of solvent molecules around the excited state dipole can lead to a significant increase in the Stokes shift. nih.gov

The following table shows the absorption and emission maxima, and the calculated Stokes shift for a 2,6-donor-acceptor substituted anthracene derivative in different solvents.

Table 3: Absorption Maxima (λabs), Emission Maxima (λem), and Stokes Shift of a 2,6-Donor-Acceptor Substituted Anthracene Derivative in Various Solvents. nih.gov
Solventλabs (nm)λem (nm)Stokes Shift (cm-1)
Hexane4454831805
Toluene4524982137
Chloroform4595252815
DMSO4675663888

The significant increase in the Stokes shift with increasing solvent polarity is indicative of a more polar excited state compared to the ground state, a common feature for donor-acceptor substituted fluorophores.

Quenching Mechanisms (Dynamic and Static)

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. Quenching can occur through two primary mechanisms: dynamic (or collisional) quenching and static quenching.

Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the viscosity of the solvent. The relationship between fluorescence intensity and quencher concentration in dynamic quenching is described by the Stern-Volmer equation:

I0 / I = 1 + KSV[Q]

where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant.

Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the number of fluorophores available for excitation. In some cases, both dynamic and static quenching can occur simultaneously, leading to a non-linear Stern-Volmer plot with an upward curvature.

For anthracene derivatives, quenching of fluorescence can be induced by various molecules. For example, nitroaromatic compounds can act as effective quenchers. Furthermore, the interaction of anthracene derivatives with biological macromolecules like DNA can lead to fluorescence quenching, which is a useful tool for studying these binding interactions. vt.edu The mechanism of quenching in these systems is often attributed to photo-induced electron transfer from the excited anthracene moiety to the quencher or vice versa. vt.edu

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

Anthracene itself is a classic example of a fluorophore that suffers from aggregation-caused quenching (ACQ), where its fluorescence intensity diminishes in the solid state or in aggregates due to strong π-π stacking interactions that favor non-emissive pathways like excimer formation. rsc.orgresearchgate.net However, strategic chemical modification, such as the introduction of specific functional groups, can counteract this effect and induce the opposite phenomenon: aggregation-induced emission (AIE). In AIE-active materials, or AIEgens, the molecule is weakly or non-emissive in dilute solutions but becomes highly luminescent upon aggregation. researchgate.netrsc.org

Studies have shown that introducing aldehyde groups can transform an anthracene core from exhibiting ACQ properties to becoming an AIEgen. researchgate.net For instance, 9-anthraldehyde (B167246) (AnA) and 9,10-anthracenedicarboxaldehyde (AnDA) have been shown to exhibit AIE properties. researchgate.net This transformation is a critical area of research, as materials that are highly emissive in the solid state are essential for applications like organic light-emitting diodes (OLEDs). researchgate.netnih.gov Conversely, some anthracene derivatives continue to show ACQ, where strong π-π stacking in the aggregated state enhances non-radiative energy loss, leading to weak emission. researchgate.net

The primary mechanism responsible for AIE in many anthracene derivatives is the Restriction of Intramolecular Motion (RIM) . researchgate.netsci-hub.se In dilute solutions, functional groups attached to the anthracene core can undergo low-frequency rotational and vibrational motions, providing non-radiative decay channels for the excited state, thus quenching fluorescence. rsc.org Upon aggregation in a poor solvent or in the solid state, these intramolecular motions are physically constrained. This blockage of non-radiative pathways forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. researchgate.netrsc.org

Several specific molecular features contribute to this RIM mechanism:

Steric Hindrance : Bulky groups, including aldehyde moieties, can create steric effects that enforce a twisted conformation. This twisting disrupts coplanarity and prevents the detrimental close π-π packing that typically leads to quenching in the aggregated state. researchgate.net

Intermolecular Interactions : The formation of intermolecular hydrogen bonds in the aggregated state can effectively lock the molecular conformation, restricting intramolecular rotation and suppressing non-radiative decay. researchgate.net

Restriction of Access to Dark States (RADS) : A more nuanced mechanism has been proposed for some heteroatom-containing systems. In this model, weak fluorescence in solution is attributed to easy access from a bright (π,π) excited state to a close-lying dark (n,π) state. In the aggregated state, this access is restricted, trapping the molecule in the emissive bright state and enhancing fluorescence. sci-hub.se

Modulation of Conical Intersections : Computational studies on anthracene derivatives show that substituents can modulate the energy of the minimum energy conical intersection (MECI) between the first excited state (S₁) and the ground state (S₀). Strong electron-donating or electron-withdrawing groups can lower the relative energy of this intersection, which has been correlated with an enhancement of the AIE phenomenon. nih.gov

A study on an anthracene-based zinc ion probe provides a clear example of these principles, where the rates of radiative (k_r) and non-radiative (k_nr) decay were calculated for different states.

StateQuantum Yield (Φ_f)Lifetime (τ) [ns]k_r [10⁷ s⁻¹]k_nr [10⁸ s⁻¹]
Probe in THF 0.0061.180.518.42
Probe + Zn²⁺ in THF ~1.05.4318.4~0
Probe Aggregates 0.0917.941.151.14
This table presents photophysical data for an anthracene-based probe, illustrating the changes in quantum yield, lifetime, and decay rates between the solution, a complexed state, and the aggregated AIE state. Data sourced from a study on heteroatom-containing AIE systems. sci-hub.se

The specific morphology of the aggregates plays a crucial role in determining the final emission properties. The way molecules pack in the solid state directly influences the extent of RIM and the nature of intermolecular electronic coupling. rsc.org

For example, in a series of 9,10-distyrylanthracene (B86952) derivatives with varying alkoxy chain lengths, it was found that molecules with shorter chains exhibited more red-shifted emission compared to those with longer chains. rsc.org This demonstrates that subtle changes to the chemical structure can tune the solid-state optical properties by altering the aggregate morphology. rsc.org Similarly, studies on anthracene at the air-ice interface show that it tends to be unevenly distributed in aggregates, which affects its reactivity and spectroscopic signature. acs.org The formation of different types of aggregates, such as J-aggregates (red-shifted absorption) and H-aggregates (blue-shifted absorption), also profoundly affects the photophysical properties. mdpi.com

In some cases, specific, highly-ordered structures can form. An anthracene-guanidine derivative was found to form a rare, highly emissive T-shaped static excimer in aqueous solutions, with a luminescence quantum yield approaching 100%. acs.org The formation and stability of this unique morphology are highly sensitive to environmental factors like water content and concentration. acs.org

Mechanofluorochromism and Piezochromism Investigations

Mechanofluorochromism is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. Piezochromism is a subset of this, specifically referring to changes induced by high pressure. Anthracene derivatives have been shown to be promising candidates for such materials. ccspublishing.org.cnrsc.org

The typical mechanism for piezochromic luminescence in anthracene derivatives involves a pressure-induced phase transition. ccspublishing.org.cnnih.gov Often, applying pressure to a crystalline sample causes a transformation to a more disordered or amorphous state. ccspublishing.org.cn This change in molecular packing alters the intermolecular interactions (e.g., π-π stacking), leading to a change in the energy of the excited state and thus a shift in the emission wavelength, which is commonly a red-shift. ccspublishing.org.cnnih.gov This process is often reversible; annealing the ground sample can restore the original crystalline state and fluorescence color. ccspublishing.org.cn

For example, four derivatives of 9,10-bis[2-(2-alkoxynaphthalen-1-yl)vinyl]anthracene were shown to exhibit reversible color changes from yellow to orange upon pressing and annealing. The derivative BNA displayed the largest piezochromic spectral shift of 26 nm. ccspublishing.org.cn

CompoundInitial Emission (λ_em)Emission after Grinding (λ_em)Piezochromic Shift (Δλ_PFC)
BNA 540 nm566 nm26 nm
This table summarizes the piezochromic fluorescence properties of a 9,10-bis[2-(2-alkoxynaphthalen-1-yl)vinyl]anthracene derivative (BNA), showing the emission wavelength before and after grinding and the resulting spectral shift. Data sourced from a study on piezochromic luminescence. ccspublishing.org.cn

The nature of the molecular stacking in the crystal has a profound impact on the piezochromic response. Studies on crystals with different stacking patterns show that anthracene groups that are not strongly interacting under ambient conditions can be forced to form emissive excimers under high pressure, leading to pressure-induced emission enhancement. rsc.orgrsc.org Conversely, materials that already feature excimer-like fluorescence at normal pressure can exhibit a wider range of red-shifting under pressure. rsc.org In some rare cases, even an abnormal pressure-induced blue-shift has been observed. researchgate.net

Phosphorescence Spectroscopy and Triplet State Behavior

In addition to fluorescence from the singlet excited state, anthracene derivatives can also exhibit phosphorescence from the triplet excited state (T₁). This process involves an intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the triplet manifold. mdpi.com The aldehyde group in this compound can significantly influence the nature and behavior of these triplet states.

Studies on related aromatic aldehydes, such as 9-anthraldehyde and 2-naphthaldehyde, reveal the formation of multiple triplet states upon photoexcitation. rsc.org Typically, these include a non-planar ππ* triplet state and a nearby nπ* triplet state, associated with the carbonyl group of the aldehyde. rsc.org In some cases, a dynamic equilibrium can exist between these two triplet states, each with different properties and decay rates. rsc.org

The character of the lowest triplet state is crucial for the photochemistry of the molecule. kyoto-u.ac.jp While many aromatic ketones and aldehydes with a lowest nπ* triplet state are photoreactive, 9-anthraldehyde is notable for undergoing photoreactions despite having a ππ* lowest triplet state. kyoto-u.ac.jp The lifetime of the triplet state is a key parameter; a shorter lifetime is often correlated with higher photoreactivity. kyoto-u.ac.jp The presence of heteroatoms (like the oxygen in the aldehyde) and specific intermolecular interactions can facilitate ISC and promote phosphorescence, even at room temperature (RTP), by rigidifying the molecule and suppressing non-radiative quenching of the triplet state. researchgate.net

Circular Dichroism Spectroscopy of Chiral this compound Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. When a chiral center or a source of axial/planar chirality is introduced into an this compound derivative, the resulting enantiomers will produce mirror-image CD spectra, allowing for their absolute configuration to be determined. researchgate.net

The interaction of light with chiral structures can lead to various chiroptical phenomena. While CD measures absorption, circularly polarized luminescence (CPL) measures the differential emission of left- and right-circularly polarized light from a chiral fluorophore. Studies on chiral anthracene-based macrocycles have successfully demonstrated the measurement of both CD and CPL, confirming the identity of enantiomers through their opposite spectra. researchgate.net

The generation of a CD signal is not limited to intrinsically chiral molecules. It can also arise from the supramolecular assembly of achiral components into a chiral superstructure. rsc.org This emergent chirality is a key principle in chiral sensing and recognition. For instance, mixing a chiral amine with achiral components can lead to the formation of a chiral host-guest assembly that produces a distinct CD signal, which can be used to identify the amine and even determine its enantiomeric excess. rsc.org The theoretical foundation for these phenomena lies in how the chiral arrangement of molecules breaks symmetry, leading to differential interactions with circularly polarized light. aps.orgaps.org

Computational Chemistry and Theoretical Studies of Anthracene 2 Carbaldehyde

Electronic Structure Calculations (DFT/TD-DFT)

DFT and its excited-state counterpart, TD-DFT, are powerful tools for understanding the electronic characteristics of Anthracene-2-carbaldehyde and its derivatives. These methods provide a detailed picture of the molecule's frontier molecular orbitals and the nature of electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Theoretical studies on derivatives of this compound have provided valuable data on their HOMO-LUMO gaps. For instance, in a study of highly substituted 10-RO-(hetero)acenes, two derivatives of this compound were investigated using DFT at the B3LYP/6-311++G(d,p) level. The calculated HOMO, LUMO, and energy gap values are presented in the table below. mdpi.com

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
10-(benzyloxy)-3-bromo-6,8-dimethoxythis compound-5.889-2.7703.119
10-benzyloxy-bromo-6,7,8-trimethoxythis compound-5.119-2.5822.537

These values indicate that the substitution pattern on the anthracene (B1667546) core significantly influences the frontier orbital energies and the resulting energy gap. mdpi.com A smaller energy gap generally suggests higher reactivity and lower kinetic stability. sibran.ru

In the context of reaction prediction, DFT calculations, such as those at the B3LYP/6-31G* level, are employed to model the frontier molecular orbitals and their energy gaps to assess the regioselectivity of reactions like the Diels-Alder reaction.

Frontier Molecular Orbital (FMO) analysis of derivatives of 2-anthrylethylene, synthesized from this compound, reveals that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is spread across the electron-accepting moiety. This distribution is fundamental to understanding charge transfer characteristics. sibran.ru

The concept of charge transfer is central to the functionality of many organic electronic materials. In derivatives of this compound, the presence of both electron-donating (the anthracene core) and electron-accepting (the carbaldehyde group and its derivatives) moieties can lead to intramolecular charge transfer (ICT) upon photoexcitation.

Computational studies on 2-anthrylethylene derivatives, which are direct products of this compound, have shown that a partial charge transfer occurs from the donor (anthryl group) to the acceptor upon excitation. sibran.ru This phenomenon is also supported by the observed changes in the geometry between the ground state (S0) and the first excited state (S1), where alterations in single and double bond lengths are indicative of a more polarized excited state. sibran.ru

The solvatochromic behavior of these derivatives, where the absorption and fluorescence spectra shift with solvent polarity, further corroborates the charge transfer nature of the excited state. A bathochromic (red) shift in more polar solvents is a hallmark of an excited state with a larger dipole moment than the ground state, a direct consequence of ICT. sibran.ru

Spectroscopic Property Predictions and Validation

TD-DFT is a widely used method for predicting the electronic absorption and emission spectra of organic molecules. These theoretical predictions can be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the electronic transitions involved.

For derivatives of this compound, such as 2-anthrylethylene compounds, absorption and fluorescence studies have been conducted in various organic solvents. The absorption spectra typically show a structured vibronic progression characteristic of the anthracene chromophore, indicating that the excitation energy is largely localized on the anthryl moiety. sibran.ru Theoretical calculations of the absorption spectra of these derivatives can reproduce the experimentally observed bathochromic shifts with increasing solvent polarity. sibran.ru

The table below summarizes the experimental absorption and fluorescence maxima for a selection of 2-anthrylethylene derivatives in different solvents.

Compound DerivativeSolventAbsorption Maxima (nm)Fluorescence Maxima (nm)
(E)-3-(2-anthryl)-2-propenoateHexane384436
DCM389460
ACN386468
(E)-3-(2-anthryl)-2-propenenitrileHexane381425
DCM386444
ACN384453

Data sourced from a study on 2-anthrylethylene derivatives. sibran.ru

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful lens through which to view the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states.

Derivatization reactions of this compound, such as condensations to form Schiff bases or chalcones, can be modeled computationally to understand their pathways. Transition state theory, coupled with DFT calculations, allows for the determination of activation energies and the geometry of the transition state structure. uleth.carowansci.com This analysis is crucial for predicting reaction feasibility, kinetics, and stereochemical outcomes. For example, in a condensation reaction, the transition state would involve the partial formation of the new carbon-nitrogen or carbon-carbon bond and the partial breaking of the carbonyl double bond. vaia.com While specific transition state analyses for this compound are not widely reported, the methodologies are well-established for similar aldehyde reactions.

Photoinduced electron transfer (PET) is a fundamental process in many photophysical and photochemical applications, including the design of fluorescent sensors. wikipedia.org In systems containing an anthracene moiety, PET can occur from an electron-donating group to the photoexcited anthracene acceptor, leading to fluorescence quenching. weizmann.ac.il

The mechanism of PET can be modeled computationally by examining the electronic coupling between the donor and acceptor moieties and the free energy change of the electron transfer process. The Rehm-Weller equation is often used to estimate the thermodynamic driving force for PET. Computational modeling can provide the necessary parameters for this equation, such as the oxidation potential of the donor and the reduction potential of the acceptor, as well as the excited-state energy of the fluorophore.

For anthracene derivatives, computational models can help to understand how the position of substituents influences the efficiency of PET. While specific PET modeling for this compound is not extensively detailed in the literature, studies on related anthracene-donor-acceptor systems provide a framework for such investigations. hbni.ac.in

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary focus of conformational analysis is the rotation of the carbaldehyde (-CHO) group relative to the plane of the anthracene core.

Conformational Preferences:

The orientation of the aldehyde group is defined by the dihedral angle between the C=O bond and the adjacent C-C bond of the anthracene ring. Two principal planar conformations are of interest: the s-trans (anti-periplanar) and s-cis (syn-periplanar) conformers. In the s-trans conformation, the oxygen atom points away from the bulk of the anthracene moiety, while in the s-cis conformation, it is directed towards the C1-H bond of the anthracene ring.

Computational studies on similar aromatic aldehydes suggest that the energy barrier to rotation between these conformers is relatively low. The stability of each conformer is influenced by a delicate balance of steric hindrance and electronic effects. Density Functional Theory (DFT) calculations are often employed to determine the relative energies of these conformers and the transition state energy for their interconversion. While specific studies on this compound are not prevalent, analysis of related structures suggests that the planar conformations are significantly more stable than non-planar arrangements, which would disrupt the π-conjugation between the aldehyde group and the aromatic system.

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior of molecules over time. nih.govacs.org An MD simulation for this compound would model the movements of each atom based on a force field, providing a trajectory of the molecule's conformational changes. nih.gov

These simulations can reveal:

The preferred conformational states in different environments (e.g., in a vacuum, in solution).

The frequency and timescale of rotations of the aldehyde group.

The vibrational modes of the molecule.

How the molecule's structure is influenced by temperature and solvent interactions.

By simulating a system containing multiple this compound molecules, MD can also provide preliminary insights into aggregation and the initial stages of self-assembly. acs.org

Parameter Description Significance in Theoretical Studies
Dihedral Angle (C2-C(aldehyde)-C=O) The angle of rotation of the aldehyde group relative to the anthracene ring.Determines the s-cis vs. s-trans conformation and overall molecular planarity.
Rotational Energy Barrier The energy required to rotate the aldehyde group from a stable conformer through a transition state.Indicates the flexibility of the aldehyde group and the ease of interconversion between conformers at a given temperature.
Conformer Population The statistical distribution of different conformers at thermal equilibrium.Reveals the most probable shape of the molecule, which influences its chemical reactivity and intermolecular interactions.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The structure of this compound facilitates a range of non-covalent intermolecular interactions that are crucial for the formation of larger, ordered structures, a field known as supramolecular chemistry. nih.gov These interactions govern the molecule's behavior in the solid state and in solution, leading to the formation of dimers, aggregates, and crystalline materials.

Key Intermolecular Interactions:

π–π Stacking: The large, planar surface of the anthracene core is electron-rich, making it highly susceptible to π–π stacking interactions. Molecules can arrange in a face-to-face or offset fashion, driven by attractive van der Waals forces. DFT calculations can be used to model the geometry and binding energy of these stacked dimers and oligomers. researchgate.net Studies on other anthracene derivatives confirm that these interactions are a primary driving force for aggregation. scispace.comacs.org

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the aldehyde oxygen of one molecule and the aromatic C-H groups of a neighboring molecule. While individually weak, the cumulative effect of multiple C-H···O interactions can significantly influence the crystal packing and supramolecular architecture.

Guest-Host Interactions: Anthracene derivatives have been shown to form encapsulation complexes where they act as guest molecules within a larger host framework, stabilized by CH···π interactions. acs.org

Supramolecular Assembly:

The combination of these intermolecular forces can direct this compound molecules to self-assemble into well-defined supramolecular structures. nih.gov For instance, derivatives of anthracene carboxylic acid, which is structurally similar, are known to form hydrogels through self-assembly. rsc.org The photodimerization of anthracene moieties, a [4+4] cycloaddition reaction, is another phenomenon that can be exploited in supramolecular systems, often templated by the initial self-assembly of the molecules. researchgate.net

Computational modeling is instrumental in predicting how these interactions will guide the assembly process. By calculating the interaction energies for different molecular arrangements, researchers can predict the most stable crystal polymorphs or the likely morphology of aggregates formed in solution. This predictive capability is vital in the field of crystal engineering and the design of new organic materials.

Interaction Type Participating Moieties Role in Supramolecular Assembly
π–π StackingAnthracene RingsPrimary driving force for aggregation and columnar stacking.
Dipole-DipoleCarbaldehyde Groups (-CHO)Orients molecules and contributes to packing stability.
C-H···O Hydrogen BondsAromatic C-H and Aldehyde OxygenProvides directional control and reinforces the overall structure.

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction of Anthracene-2-carbaldehyde Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by a single crystal, a detailed three-dimensional model of the electron density can be constructed, revealing precise atomic positions. This technique has been applied to various anthracene (B1667546) derivatives to elucidate their structural features.

For instance, studies on derivatives synthesized from related anthracene aldehydes, such as anthracene-9-carbaldehyde, provide a framework for understanding the structural chemistry of this compound derivatives. The crystal structure of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole, grown by slow evaporation, was solved and refined to understand its molecular and solid-state properties. rsc.org Similarly, the structures of (2E)-1-(anthracen-9-yl)-3-(4-substitutedphenyl)prop-2-en-1-ones were elucidated to analyze their intermolecular interactions and lattice energies. ias.ac.in

SC-XRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which define the conformation of a molecule. In anthracene derivatives, the planarity of the fused three-ring system is a key feature, although substituents can induce slight distortions.

In a detailed study of diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB), a para-substituted anthracene derivative, the compound was found to crystallize in the monoclinic P2₁/c space group. mdpi.com The anthracene core itself is largely planar, but the substituent groups can be twisted relative to this plane. For example, in one 2-(anthracene-9-yl)-imidazole derivative, the arene groups surrounding the central imidazole (B134444) core are significantly rotated to minimize steric hindrance. rsc.org

The bond lengths within the aromatic anthracene core generally agree with values expected for fused aromatic systems, showing partial double bond character. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to provide a more complete understanding of the molecular geometry. mdpi.comresearchgate.net

Below is a table of selected experimental bond lengths for the anthracene derivative DADB, illustrating the typical precision obtained from SC-XRD.

BondExperimental Length (Å)
C1-C21.362
C2-C31.425
C3-C41.430
C4-C121.395
C1-C81.479
C8=C91.338
C9-C101.468
C10=O11.221
C10-O21.341

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the stability and properties of the crystal.

In derivatives of this compound, which contain C-H bonds, an aromatic system, and a polar carbonyl group, several types of interactions are expected.

Hydrogen Bonding: While classical hydrogen bonds (e.g., O-H···O, N-H···O) are absent in this compound itself, its derivatives can exhibit them. For example, imidazole derivatives lacking N-substitution can act as both hydrogen bond donors and acceptors, forming extensive networks that stabilize the crystal structure. rsc.org Weaker C-H···O interactions are also common. In the crystal structure of the DEADP derivative, C-H···O interactions link molecules into chains and layers. mdpi.com

C-H···π Interactions: These interactions occur when a C-H bond points towards the face of an aromatic π-system. In the DEADP structure, C-H···π contacts constitute over 21% of the total intermolecular contacts, playing a significant role in the crystal packing. mdpi.com

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Reference Compound
C-H···OC₅-H₅···O₁3.541162.7DEADP mdpi.com
π···πCg···Cg4.033-DADB mdpi.com
C-H···πC₈-H₈ₐ···Cg3.628124.7DEADP mdpi.com
N-H···NN-H···N2.08-ADPI Derivative rsc.org

Absolute Configuration Determination of Chiral Derivatives

When a derivative of this compound is chiral, it can exist as a pair of enantiomers (non-superimposable mirror images). Determining the absolute configuration—the actual three-dimensional arrangement of atoms in space (i.e., R or S)—is a crucial step in stereochemistry. While many techniques determine the relative configuration of stereocenters, single-crystal X-ray diffraction is the most reliable method for unambiguously determining the absolute configuration. springernature.com

The determination relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.gov This effect occurs when the energy of the X-rays used is close to the absorption edge of one of the atoms in the crystal (usually a "heavy" atom, but detectable even with lighter atoms like oxygen with modern equipment). Under these conditions, the scattering factor for an atom becomes a complex number, and the normally equal intensities of Friedel pairs of reflections (hkl and -h-k-l) become slightly different. researchgate.net

This intensity difference, known as the Bijvoet difference, depends on the absolute configuration of the molecule. By carefully measuring the intensities of these reflection pairs, the correct enantiomer can be identified. researchgate.net The result of the refinement is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct absolute configuration and close to 1 for the inverted structure. nih.gov A Flack parameter with a small standard uncertainty provides high confidence in the assignment. nih.gov This method is non-empirical and provides the most definitive assignment of a molecule's absolute configuration. nih.gov

Electrochemical Behavior and Redox Characteristics

Cyclic Voltammetry Studies of Anthracene-2-carbaldehyde and its Analogs

Cyclic voltammetry (CV) is a powerful electrochemical method used to study the redox processes of chemical species. In a typical CV experiment, the potential is swept linearly between two vertex potentials and then reversed, while the resulting current is measured. This technique provides information about the oxidation and reduction potentials of the analyte and the stability of the electrochemically generated species.

While specific cyclic voltammetry data for this compound is not extensively reported in publicly available literature, the electrochemical behavior can be inferred from studies on closely related anthracene (B1667546) derivatives. The anthracene core is known to undergo redox reactions, and the nature and position of substituents significantly influence these processes.

The oxidation and reduction of anthracene derivatives involve the removal or addition of electrons from the π-system of the anthracene core. The potentials at which these events occur are indicative of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

The oxidation of anthracene and its derivatives typically occurs at the 9 and 10 positions, which have the highest electron density. The reduction process involves the formation of a radical anion. The aldehyde group (-CHO) at the 2-position of this compound is an electron-withdrawing group. This characteristic is expected to make the reduction of the anthracene ring easier (occur at a less negative potential) compared to unsubstituted anthracene, as the substituent helps to stabilize the resulting negative charge. Conversely, the electron-withdrawing nature of the aldehyde group would make the oxidation of the anthracene ring more difficult (occur at a more positive potential).

Studies on various substituted anthracenes have confirmed these general trends. For instance, the standard oxidation potentials of meso-substituted anthracenes show a marked dependence on the nature of the substituent. cdnsciencepub.com Similarly, the reduction potentials are also sensitive to substituent effects.

Table 1: Oxidation Potentials of Selected Anthracene Derivatives
CompoundOxidation Potential (Epa, V vs. reference electrode)Solvent/ElectrolyteReference
Anthracene+1.18Acetonitrile/0.1 M LiClO4 nih.gov
9,10-Diphenylanthracene (B110198)+1.15DMF/0.1 M TBAI utexas.edu
9-Bromoanthracene (B49045)+1.26Methylene chloride/TFA cdnsciencepub.com
9-Nitroanthracene+1.52Methylene chloride/TFA cdnsciencepub.com
Table 2: Reduction Potentials of Selected Anthracene Derivatives
CompoundReduction Potential (Epc, V vs. reference electrode)Solvent/ElectrolyteReference
Anthracene-1.95Acetonitrile/0.1 M TEAB researchgate.net
9,10-Diphenylanthracene-1.89DMF/0.1 M TBAI utexas.edu
Anthracene-endoperoxide-0.85 (for the carbon-centered radical)Not Specified acs.org

The reversibility of a redox process in cyclic voltammetry provides information about the stability of the species formed after electron transfer. libretexts.org A reversible process is one where the product of the electron transfer is stable on the timescale of the CV experiment and can be converted back to the starting material during the reverse scan. sop4cv.comossila.com This is characterized by a pair of peaks, one for the forward scan (e.g., reduction) and one for the reverse scan (e.g., oxidation of the reduced species), with a peak potential separation (ΔEp) close to 59/n mV (where n is the number of electrons transferred) at room temperature.

In contrast, an irreversible process occurs when the species formed after electron transfer is unstable and undergoes a rapid chemical reaction to form a new species that cannot be electrochemically converted back to the starting material on the reverse scan. libretexts.orgsop4cv.com This is typically observed as a single peak for the forward process with no corresponding peak on the reverse scan. Quasi-reversible processes fall between these two extremes, indicating a slower electron transfer rate or limited stability of the redox product.

For many aromatic hydrocarbons like anthracene, the first reduction to the radical anion can be a reversible process in aprotic solvents under inert conditions. utexas.edu However, the stability of the radical anion, and thus the reversibility of the process, is highly dependent on the solvent, the presence of proton sources, and the nature of the substituents. The aldehyde group in this compound, being a reactive functional group, could potentially lead to follow-up chemical reactions of the radical anion, possibly rendering the reduction process irreversible or quasi-reversible under certain conditions.

Influence of Substituents on Electrochemical Properties

Substituents on the anthracene core have a profound effect on its electrochemical properties by altering the electron density of the π-system. nih.gov Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density, making the molecule easier to oxidize (lower oxidation potential) and harder to reduce (more negative reduction potential). Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, or aldehyde groups, decrease the electron density, making the molecule harder to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential). sdu.dkacs.org

The position of the substituent also plays a crucial role. The electrochemical impact is generally most pronounced for substituents at the 9 and 10 positions due to the high electron density at these sites in the HOMO of anthracene. However, substituents at other positions, such as the 2-position in this compound, still exert a significant electronic influence.

Computational studies on substituted anthracenes have shown a correlation between the Hammett sigma parameter (σp+) of the substituents and the excitation energies, which are related to the HOMO-LUMO gap and, by extension, the redox potentials. acs.orgresearchgate.net

Table 3: Effect of Substituents on the Oxidation Potential of Anthracene Derivatives
Substituent at 9-positionSubstituent TypeOxidation Potential (E°', V vs. Ag/AgCl in CH2Cl2/TFA)Reference
-H (Anthracene)-1.16 cdnsciencepub.com
-CH3Electron-Donating1.07 cdnsciencepub.com
-OCH3Electron-Donating1.00 cdnsciencepub.com
-ClElectron-Withdrawing1.25 cdnsciencepub.com
-NO2Strongly Electron-Withdrawing1.52 cdnsciencepub.com

Redox Activity of Anthraquinone (B42736) Moieties in Derivatives

Anthraquinone, which can be formed by the oxidation of anthracene, is a redox-active moiety itself. The electrochemistry of anthraquinone and its derivatives is characterized by two successive one-electron reductions in aprotic media. The first reduction forms a stable radical anion, and the second forms a dianion. These reduction processes are often reversible.

The redox potentials of anthraquinone derivatives can be tuned by the introduction of substituents onto the anthraquinone framework. tandfonline.comjcesr.org Electron-withdrawing groups make the reduction potentials less negative, which is desirable for applications such as electron acceptors in studies of DNA electron transfer. tandfonline.com For instance, the addition of two amide groups to the anthraquinone ring system raises the first reduction potential by approximately 170 mV, while two ester groups cause an increase of about 255 mV compared to unsubstituted anthraquinone. tandfonline.com

Computational studies have been employed to predict the electrochemical windows of a wide range of anthraquinone derivatives, demonstrating that functional groups significantly impact their redox properties. acs.orgresearchgate.net These studies have shown that electron-withdrawing groups generally lower the LUMO energy, leading to a higher (less negative) reduction potential. sdu.dk This tunability of the redox properties of anthraquinone moieties is a key feature in the design of functional materials derived from anthracene precursors.

Table 4: Reduction Potentials of Selected Anthraquinone Derivatives in Acetonitrile
CompoundFirst Reduction Potential (E11/2, V vs. SCE)Second Reduction Potential (E21/2, V vs. SCE)Reference
Anthraquinone (AQ)-0.94-1.53 tandfonline.com
AQ with two amide groups-0.77-1.33 tandfonline.com
AQ with two ester groups-0.69-1.21 tandfonline.com
Anthraquinone imide (AQI)-0.82-1.31 tandfonline.com

Applications in Advanced Materials and Supramolecular Architectures

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The anthracene (B1667546) core is a foundational component in the field of organic electronics, valued for its high fluorescence quantum yield, stability, and favorable charge transport characteristics. researchgate.netbeilstein-journals.org The derivatization of the anthracene backbone is a key strategy to fine-tune its electronic properties for specific applications in devices like OLEDs and OFETs. researchgate.netrsc.org While extensive research has been conducted on various anthracene derivatives, the specific properties of Anthracene-2-carbaldehyde are often inferred from studies on its isomers and other substituted anthracenes.

Emission Characteristics in Solid State and Thin Films

A common challenge with many fluorescent organic molecules is aggregation-caused quenching (ACQ), where their light-emitting efficiency dramatically decreases in the solid state due to strong intermolecular π-π stacking. diva-portal.org However, strategic chemical modification can overcome this limitation. Research has shown that the introduction of aldehyde groups onto the anthracene core can transform it into an aggregation-induced emission (AIE) luminogen. researchgate.net

For instance, studies on 9-anthraldehyde (B167246) (an isomer of this compound) and 9,10-anthracenedicarboxaldehyde revealed that the steric hindrance caused by the aldehyde groups prevents the detrimental close packing of the anthracene cores in the aggregated state. researchgate.net This disruption of cofacial π-π stacking mitigates quenching and promotes high emission performance in the solid state, a critical property for efficient OLEDs. researchgate.net While direct data for this compound is not prevalent, the principles observed in its isomers suggest its potential to exhibit favorable solid-state emission characteristics. The emission properties of anthracene derivatives are highly dependent on their molecular packing in the solid state, which can lead to different polymorphs with distinct colors of light emission. mdpi.com

Table 1: Photophysical Properties of Selected Anthracene Derivatives

Compound State Excitation Wavelength (λex) Emission Wavelength (λem) Key Finding
9-Anthraldehyde (AnA) Aggregated Not specified Not specified Exhibits Aggregation-Induced Emission (AIE) due to steric effects of the aldehyde group. researchgate.net
9,10-Anthracenedicarboxaldehyde (AnDA) Aggregated Not specified Not specified Shows AIE properties attributed to steric hindrance preventing π-π stacking. researchgate.net
2,6-di(2-naphthyl)anthracene (dNaAnt) Solid State Not specified Not specified Adopts a J-aggregated mode, leading to efficient solid-state emission. researchgate.net

Charge Transport Phenomena and Device Performance

The planar structure and extensive π-conjugation of the anthracene core facilitate strong intermolecular interactions, which are essential for efficient charge transport in the active layer of OFETs. researchgate.netrsc.org The performance of anthracene-based OFETs is profoundly influenced by the nature and position of substituents on the aromatic core, as they affect molecular packing, energy levels, and air stability. researchgate.net

Research on a wide array of 150 anthracene derivatives has demonstrated that functionalization can lead to a remarkable improvement in charge carrier mobility compared to unsubstituted anthracene. researchgate.netrsc.org For example, derivatives substituted at the 2,6-positions have been shown to exhibit high charge mobilities. researchgate.netrsc.org Theoretical studies on 2,6-diphenylanthracene (B1340685) (DPA) derivatives indicate that such substitutions can enhance air stability and create more isotropic two-dimensional charge transport pathways. rsc.org

A novel semiconductor based on a 2-amino-anthracene derivative, when used in an OFET, exhibited a field-effect hole mobility of 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹ and an ON/OFF ratio of 10⁴. researchgate.netnih.gov This highlights how substitutions at the 2-position can be used to create functional organic semiconductors. The aldehyde group in this compound is an electron-withdrawing group, which would be expected to influence the frontier molecular orbital (HOMO/LUMO) energy levels, thereby affecting charge injection and transport properties, potentially favoring n-type (electron) transport. rsc.org

Table 2: Performance of OFETs Based on Various Anthracene Derivatives

Derivative Substitution Position(s) Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio Carrier Type
2-Amino-anthracene derivative (10-OPIA) 2 5.22 × 10⁻⁵ 10⁴ p-type (hole)
2,6-Diphenyl anthracene (DPA) 2, 6 High Not specified p-type (hole)
Asymmetric derivative (2-phvA) 2 10 Not specified p-type (hole)

Polymeric Materials and Organic Semiconductors

The reactive aldehyde functionality of this compound makes it a valuable monomer for the synthesis of novel polymeric materials and organic semiconductors. The anthracene unit can be incorporated into a polymer backbone to impart its unique photophysical and electronic properties to the resulting macromolecule.

For example, 9-anthracenecarboxaldehyde has been used in a one-pot polycondensation reaction with melamine (B1676169) to create a polyaminal-linked porous organic polymer. researchgate.net This demonstrates a straightforward method for integrating anthracene aldehydes into stable, porous networks. Such materials are of interest for applications like gas capture and storage, but the inherent electronic properties of the anthracene core also suggest their potential use in organic semiconductor applications. researchgate.net It is conceivable that this compound could undergo similar polymerization reactions to yield functional polymers.

Furthermore, anthracene derivatives are key components in conjugated polymers designed for optoelectronic applications. diva-portal.orgkaust.edu.sa A significant challenge in this area is preventing aggregation-induced quenching in the solid state. diva-portal.org Synthetic strategies, such as creating alkylene-encapsulated 9,10-diphenylanthracene (B110198) (DPA) polymers, have been developed to physically prevent aggregation, allowing the excellent luminescence properties observed in solution to be transferred to thin films. diva-portal.org This principle of sterically isolating the fluorescent core is relevant to the design of any polymer incorporating this compound to maximize its performance in solid-state devices.

Supramolecular Chemistry and Self-Assembly

Supramolecular self-assembly, which relies on non-covalent interactions like hydrogen bonding and π-π stacking, is a powerful bottom-up approach for constructing well-defined nanostructures from molecular components. This compound, with its aromatic core capable of π-stacking and a polar aldehyde group that can participate in hydrogen bonding or other dipole-dipole interactions, is an excellent candidate for designing such systems. wikipedia.orgresearchgate.net

Rational Design of Self-Assembling Systems

The rational design of self-assembling systems involves programming molecules with specific interaction sites to guide their spontaneous organization into larger, ordered architectures. The isomer 9-anthracenecarboxaldehyde is explicitly noted as a building block for supramolecular assemblies. wikipedia.org

A closely related compound, 9-anthracene carboxylic acid (AnCA), provides significant insight into the principles of design. On a silver surface, AnCA molecules self-assemble into a variety of ordered phases, primarily driven by the formation of hydrogen-bonded dimers via their carboxylic acid groups. mdpi.com The final structure is the result of a delicate balance between this strong, directional intermolecular interaction, π-π stacking of the anthracene cores, and molecule-substrate interactions. mdpi.comnih.gov This demonstrates how a functional group on the anthracene core can direct the primary assembly, which is then modulated by other forces to create complex nanostructures. This compound's aldehyde group can similarly act as a key interaction site, directing assembly through dipole-dipole interactions or by serving as a reactive site for forming dynamic covalent bonds in more complex systems.

Nanostructure Formation and Tunable Optical Properties

The process of self-assembly can lead to a diverse range of nanostructures with emergent properties that differ from the individual molecules. Studies on 9-anthracene carboxylic acid have shown that, depending on surface coverage, it can form structures such as straight belts, zigzag double-belts, dimers, and complex kagome phases. nih.govaip.org This polymorphism highlights the tunability of nanostructure formation.

A key goal of supramolecular chemistry is to control the bulk properties of a material by controlling its nanoscale structure. The optical properties of anthracene assemblies are highly dependent on the relative orientation of the molecules. For instance, self-assembly of anthracene-terminated amino acids can lead to helical superstructures with predictable and adjustable chiroptical activities, such as circularly polarized luminescence (CPL). researchgate.net The handedness and color of the CPL emission could be manipulated through the assembly process. researchgate.net

Research on anthracene-2-carboxylic acid, a very close analog to this compound, has demonstrated that its photodimerization reaction can be induced by two-photon absorption on tunable plasmonic substrates. nih.gov The outcome of the photoreaction and the resulting optical properties were dependent on the nanostructure of the substrate, showcasing a method to tune photochemical processes through nanostructure design. nih.gov These examples underscore the potential for controlling the optical and electronic properties of materials based on this compound through the strategic design of self-assembled nanostructures. nih.gov

Optical, Electronic, and Magnetic Switches

The concept of molecular switches, where a molecule can be reversibly shifted between two or more stable states by an external stimulus, is a cornerstone of nanotechnology. Anthracene derivatives are promising candidates for such applications due to their photoresponsive and electronically active nature. The presence of the aldehyde group in this compound enhances its electronic properties, making it a bistable system with geometry-dependent transport properties, which is a key characteristic for a molecular switch. researchgate.net

Optical Switches: The photodimerization of anthracene is a well-known reversible photochemical reaction that can be exploited for optical switching. mdpi.com Upon irradiation with UV light, two anthracene molecules can undergo a [4+4] cycloaddition to form a dimer. This process is often reversible by irradiating with light of a different wavelength or by heating. This reversible dimerization leads to significant changes in the absorption and emission spectra, effectively acting as an "on" and "off" switch for light. While research has focused on various anthracene derivatives, the principle is applicable to this compound.

Electronic Switches: Theoretical studies on a class of rotor-stator anthracene molecules with a dipolar aldehyde group have shown that these systems possess bistability and nonlinear current-voltage curves, leading to conductance switching. researchgate.net This suggests that a single molecule of an this compound derivative, when placed between two electrodes, could exhibit different conductivity states depending on its conformation or charge state. This behavior is fundamental to the development of single-molecule electronic components.

Magnetic Switches: While less common, the integration of anthracene derivatives with paramagnetic metal ions can lead to materials with switchable magnetic properties. The photoinduced changes in the anthracene ligand, such as dimerization, can alter the coordination environment of the metal ion, thereby modulating its magnetic state. This area of research is still emerging, but the versatility of the anthracene core suggests that with appropriate molecular design, this compound could be incorporated into such magneto-optical materials.

Table 2: Switching Mechanisms in Anthracene-Based Molecules

Switch TypeStimulusMechanismPotential Application
Optical Light (e.g., UV, visible)Reversible photodimerization, photochromism.High-density optical data storage, smart windows.
Electronic Electric field, voltageConformational changes, redox processes.Molecular transistors, logic gates.
Magnetic Light, temperatureSpin-crossover, changes in magnetic coupling.Spintronics, magnetic memory.

Materials for 3D Memory Applications

The demand for higher data storage density is a major driver in materials science research. Three-dimensional (3D) optical data storage is a promising technology that aims to increase storage capacity by utilizing the entire volume of the storage medium, rather than just the surface. wikipedia.orgscribd.com Materials that can undergo a localized, reversible change in their properties upon irradiation are essential for this technology.

Anthracene derivatives are being actively investigated for their potential in 3D optical data storage, primarily due to their two-photon absorption (TPA) properties. researchgate.net TPA is a nonlinear optical process where a molecule absorbs two photons simultaneously to reach an excited state. This allows for the precise addressing of a small volume within the bulk of the material, enabling the writing of data in three dimensions.

A novel symmetric D-π-D anthracene derivative has been synthesized and shown to be suitable for 3D optical data storage. researchgate.net In this system, data is recorded by two-photon induced changes in the molecule. The readout of the stored information can be achieved by detecting the fluorescence emission, which is modulated by the written state. Although this research did not specifically use this compound, it demonstrates the feasibility of using the anthracene core as the photoactive component in 3D memory materials.

The aldehyde functionality of this compound could be used to attach it to a polymer backbone or to synthesize more complex chromophores with enhanced TPA cross-sections, a key parameter for efficient 3D data storage. The development of such materials could pave the way for next-generation optical memory with ultra-high storage capacities.

Table 3: Key Properties of Anthracene Derivatives for 3D Memory Applications

PropertyImportance for 3D MemoryResearch Finding
Two-Photon Absorption (TPA) Enables localized data writing in 3D space.Anthracene derivatives have been shown to exhibit TPA. researchgate.net
Photochromism Allows for the reversible writing and erasing of data.The photodimerization of anthracene is a photochromic process. mdpi.com
Fluorescence Can be used as a non-destructive method for reading data.Anthracene and its derivatives are known for their high fluorescence quantum yields.
Thermal Stability Ensures the long-term stability of the stored data.Anthracene derivatives with high thermal stability have been synthesized.

Exploration of Anthracene 2 Carbaldehyde Derivatives As Chemosensing Platforms

Design Principles for Fluorescent Chemosensors

The design of fluorescent chemosensors based on anthracene-2-carbaldehyde derivatives is centered on the integration of a fluorophore (the anthracene (B1667546) unit) and a receptor (the recognition site). The interaction between the sensor and the analyte triggers a change in the photophysical properties of the fluorophore, leading to a detectable signal. Two of the most prevalent mechanisms governing this signal transduction are Photoinduced Electron Transfer (PET) and Intra-Ligand Charge Transfer (ILCT).

Photoinduced Electron Transfer (PET) is a widely employed mechanism in the design of fluorescent chemosensors. mdpi.com In a typical PET sensor, the fluorophore (anthracene) is covalently linked to a receptor moiety that possesses a lone pair of electrons, such as an amine group. In the absence of an analyte, upon excitation of the fluorophore, an electron from the highest occupied molecular orbital (HOMO) of the receptor can transfer to the HOMO of the excited fluorophore, leading to fluorescence quenching. mdpi.comnih.gov This "fluorescence-off" state is the default condition of the sensor.

When the target analyte binds to the receptor, the lone pair of electrons on the receptor becomes engaged in the binding event. This interaction lowers the energy of the receptor's HOMO, making the electron transfer to the fluorophore energetically unfavorable. mdpi.com Consequently, the PET process is inhibited, and the fluorescence of the anthracene unit is restored, leading to a "turn-on" response. mdpi.com The efficiency of this quenching and restoration process is a key factor in the sensitivity of the sensor. For instance, anthracene-based fluorescent sensors with an aromatic or aliphatic thiourea moiety as an anion receptor exhibit PET sensor behavior where the anthracene fluorescence is selectively quenched upon titration with certain anions. rsc.org

Intra-Ligand Charge Transfer (ILCT), also known as Intramolecular Charge Transfer (ICT), is another fundamental principle in chemosensor design. rsc.orgrsc.orgnih.gov This mechanism is characteristic of molecules that contain both an electron-donating group and an electron-accepting group connected by a π-conjugated system. rsc.org In the case of this compound derivatives, the anthracene core can act as either a donor or an acceptor depending on the substituents attached to it.

Upon photoexcitation, there is a redistribution of electron density within the molecule, leading to a charge transfer from the donor to the acceptor moiety. rsc.org This results in an excited state with a large dipole moment. The emission energy of such a system is highly sensitive to the polarity of the solvent and the presence of analytes. Binding of an analyte to the sensor can significantly alter the electron-donating or electron-accepting ability of the involved groups, thereby modulating the ILCT process and causing a shift in the emission wavelength or a change in the fluorescence intensity. For example, molecules with intramolecular charge transfer properties can occur from an electron-donating triphenylamine to the electron-accepting anthracene moiety. rsc.org Rhenium(I) complexes with donor-substituted dipyridophenazine ligands, for instance, are dominated by ILCT transitions. researchgate.net

Detection of Cations

Derivatives of this compound have been extensively investigated for their ability to selectively detect various metal cations. The design of these chemosensors typically involves the incorporation of a specific ligand or binding pocket that can coordinate with the target metal ion. This coordination event then perturbs the electronic structure of the molecule, leading to a measurable change in its fluorescence properties.

The versatility of this compound as a platform has enabled the development of sensors for a range of transition metal ions.

Copper (Cu²⁺): Anthracene-based adenine derivatives have been shown to exhibit a "turn-off" fluorescence response specifically for Cu²⁺ ions. beilstein-journals.org The interaction between the adenine moiety and the copper ion facilitates a cation-π interaction with the anthracene core, leading to significant fluorescence quenching. beilstein-journals.org

Iron (Fe³⁺): A dipodal fluorescence system based on an anthracene platform has been developed for the sensitive and selective determination of Fe³⁺ ions. bohrium.com The quenching effect of Fe³⁺ on the fluorescence of the sensor allows for its detection at low concentrations. bohrium.com

Chromium (Cr³⁺): An anthracene-based fluorescent probe integrated with a thiophene moiety has demonstrated selective and sensitive "turn-on" detection of Cr³⁺ ions in an aqueous medium. nih.gov The proposed mechanism involves the coordination of Cr³⁺ with the nitrogen and sulfur atoms, leading to hydrolysis of the C=N bond and the release of the highly fluorescent 2-aminoanthracene (B165279). nih.gov

Zinc (Zn²⁺): Several anthracene-based chemosensors have been designed for the detection of Zn²⁺. researchgate.netmdpi.com These sensors often exhibit a "turn-on" fluorescence response. researchgate.net For instance, a one-pot synthesized anthracene-based Schiff base probe has been reported for the detection of Zn²⁺ through the formation of a complex that enhances fluorescence. mdpi.com

Mercury (Hg²⁺): Anthracene-containing thioacetals have been designed as selective chemodosimeters for Hg²⁺. acs.org The presence of Hg²⁺ triggers a desulfurization reaction, leading to the formation of a highly fluorescent aldehyde and a "turn-on" response. acs.org Another approach involves dithioacetal-based probes that can detect Hg²⁺ in aqueous solutions through either a "turn-off" or "turn-on" mode. mdpi.com

Table 1: Performance of this compound Derivatives in Transition Metal Ion Sensing

Target Ion Sensor Description Sensing Mechanism Response Type Limit of Detection (LOD)
Cu²⁺ Anthracene-based adenine derivative Cation-π interaction Turn-off Not Specified
Fe³⁺ Dipodal anthracene-based system Fluorescence quenching Turn-off 0.314 µM bohrium.com
Cr³⁺ Anthracene-thiophene Schiff base C=N bond hydrolysis Turn-on 0.4 µM nih.gov
Zn²⁺ Anthracene-based Schiff base Complex formation Turn-on 2.36 x 10⁻⁸ M researchgate.net
Hg²⁺ Anthracene-thioacetal Desulfurization reaction Turn-on Not Specified
Hg²⁺ Dithioacetal-based probe Complexation Turn-off/Turn-on 4.93 x 10⁻⁸ mol/L mdpi.com

A key mechanism in the detection of metal ions by anthracene-based sensors is Chelation-Enhanced Fluorescence (CHEF). nih.govacs.org In a CHEF-based sensor, the fluorophore is linked to a chelating group that, in its free state, quenches the fluorescence of the fluorophore, often through a PET mechanism. When a metal ion binds to the chelating group, the PET process is suppressed, leading to a significant enhancement of the fluorescence intensity.

The design of the chelating ligand is crucial for the selectivity of the sensor. For example, the size of the chelate ring can influence the stability of the metal-ligand complex. Smaller metal ions like Ni(II) and Zn(II) may show increased stability with a six-membered chelate ring, while larger ions like Cd(II) and Pb(II) may be destabilized. researchgate.net This principle allows for the tuning of the sensor's selectivity towards specific metal ions. The CHEF effect is particularly effective for lighter metal ions with smaller spin-orbit coupling constants, such as Zn(II). researchgate.net

Detection of Anions

The application of this compound derivatives also extends to the sensing of anions. The design of anion sensors often involves the incorporation of hydrogen bond donors, such as amide or urea moieties, into the sensor molecule. These groups can interact with anions through hydrogen bonding, leading to a change in the electronic properties of the system and a corresponding fluorescence response.

An anthracene-based tripodal ligand, for example, has been synthesized and its triprotonated form was shown to be an effective chemosensor for various anions, including fluoride, chloride, bromide, sulfate (B86663), and nitrate in DMSO. nih.gov The addition of an anion to the ligand resulted in an enhancement of fluorescence intensity. nih.gov The binding affinity was found to be particularly strong for fluoride and sulfate. nih.gov Another study reported an anthracene-bis-N-acetylglyoxylic amide derivative that selectively recognizes CN⁻, F⁻, and H₂PO₄⁻ over other anions through interactions such as deprotonation and intermolecular hydrogen bonding. researchgate.net

Furthermore, anthracene-based fluorescent sensors with a thiourea moiety as the anion receptor have demonstrated PET sensor behavior, where the fluorescence is selectively quenched by acetate (B1210297) (AcO⁻), dihydrogen phosphate (H₂PO₄⁻), and fluoride (F⁻) ions in DMSO. rsc.org

Table 2: Anthracene-based Chemosensors for Anion Detection

Sensor Description Target Anions Sensing Mechanism Solvent
Tripodal anthracene-based ligand F⁻, Cl⁻, Br⁻, SO₄²⁻, NO₃⁻ Hydrogen bonding and electrostatic interactions DMSO
Anthracene-bis-N-acetylglyoxylic amide derivative CN⁻, F⁻, H₂PO₄⁻ Deprotonation and hydrogen bonding Not Specified
Anthracene-thiourea derivative AcO⁻, H₂PO₄⁻, F⁻ Photoinduced Electron Transfer (PET) DMSO

Sensing of Small Organic Molecules and Biomolecules (e.g., Urea, Tyrosine)

Derivatives of this compound are promising candidates for the fluorescent sensing of biologically and environmentally important small molecules. The design of these chemosensors often involves the condensation of the carbaldehyde group with a suitable amine-containing molecule to form a Schiff base. This reaction links the anthracene fluorophore to a specific recognition unit (receptor) for the target analyte.

Urea Sensing: The detection of urea is crucial in clinical diagnostics and environmental monitoring. Anthracene-based receptors have been designed for the recognition of urea. While specific studies on this compound derivatives for urea sensing are not extensively documented, the principles from related anthracene compounds can be applied. For instance, open and macrocyclic receptors based on the anthracene framework have been synthesized for the fluorometric detection of urea. These systems typically operate via a photoinduced electron transfer (PET) mechanism. In the absence of urea, the fluorescence of the anthracene unit is quenched by a PET process from a linked receptor unit. Upon binding of urea to the receptor, this PET process is inhibited, leading to a significant enhancement of the fluorescence emission. The binding affinity and selectivity of these receptors can be tuned by modifying the structure of the receptor cavity.

A hypothetical chemosensor for urea derived from this compound could involve the formation of a Schiff base with a molecule capable of hydrogen bonding with urea. The binding of urea would disrupt the electronic communication between the receptor and the anthracene fluorophore, resulting in a "turn-on" fluorescent response.

Tyrosine Sensing: Tyrosine is an essential amino acid, and its detection is important in medical diagnostics. Anthracene-based nanoprobes have been developed for the detection of tyrosine. One such example, while derived from anthracene-9-carbaldehyde, demonstrates a viable sensing strategy that is applicable to this compound derivatives. A Schiff base derivative of an anthracene aldehyde was used to create a nanoprobe that could selectively detect Zn²⁺ ions. The resulting complex was then used for the sequential detection of tyrosine. The binding of tyrosine to the zinc complex resulted in a quenching of the fluorescence, providing a "turn-off" sensing mechanism. This reversible sensing platform demonstrated a nanomolar detection limit for tyrosine. acs.org

The following table summarizes the key characteristics of a representative anthracene-based chemosensor for tyrosine:

Probe Analyte Sensing Mechanism Detection Limit (LOD) Association Constant (Kₐ)
AT2 (derived from anthracene-9-carbaldehyde)Tyrosine (via Zn²⁺ complex)Fluorescence quenching ("Off-On-Off")667 nM1.39 x 10⁻⁷ M⁻¹

This data is based on a derivative of anthracene-9-carbaldehyde, illustrating a proof-of-concept for tyrosine sensing using anthracene aldehydes.

pH-Responsive Fluorescent Probes

The development of fluorescent probes for pH is of great interest for applications in chemistry and biology. The fluorescence of anthracene derivatives can be rendered pH-sensitive by incorporating acidic or basic functionalities into their structure. The protonation or deprotonation of these groups upon changes in pH can modulate the electronic properties of the fluorophore, leading to changes in fluorescence intensity or wavelength.

A common strategy for creating pH-responsive probes involves the synthesis of Schiff base derivatives of anthracene aldehydes. The imine nitrogen of the Schiff base can be protonated under acidic conditions. This protonation can alter the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes within the molecule, thereby affecting its fluorescence. For example, a probe might be non-fluorescent at neutral or basic pH due to PET from a donor group to the excited anthracene. Upon protonation of the imine nitrogen in an acidic medium, the PET process could be inhibited, resulting in a "turn-on" fluorescence response.

The following table provides examples of anthracene derivatives used as pH-responsive fluorescent probes:

Derivative Type Functional Group Sensing Mechanism pKa Fluorescence Response
9,10-distyrylanthracene (B86952)AmineAggregation-Induced Emission (AIE)6.90Turn-on in basic conditions
9,10-distyrylanthracenePhenolAggregation-Induced Emission (AIE)9.94Turn-on in acidic/neutral conditions

Development of Portable Sensing Devices (e.g., Test Paper Systems)

A significant goal in chemosensor development is the integration of sensing molecules into portable and easy-to-use devices, such as test papers or strips. This allows for rapid, on-site analysis without the need for sophisticated laboratory equipment. This compound derivatives, with their strong fluorescence and potential for high sensitivity, are well-suited for such applications.

The fabrication of these devices typically involves immobilizing the fluorescent probe onto a solid support, such as filter paper, polymer films, or nanoparticles. The resulting test strip can then be exposed to a sample, and the change in fluorescence can be observed under a UV lamp.

For example, a Schiff base probe derived from 2-aminoanthracene and 2-thiophenecarboxaldehyde has been successfully incorporated onto circular test papers for the detection of Cr³⁺ ions. These test papers showed a brilliant green emission under UV light only in the presence of Cr³⁺, demonstrating a practical application for "naked-eye" detection. nih.gov Another study reported the development of a test strip-based sensor using an anthracene-based chalcone for the effective detection of picric acid and 2,4-dinitrophenol, which could be visualized by the naked eye. nih.gov Furthermore, the practical usability of an anthracene-based fluorescent sensor for aluminum has been established through a test strip kit. nih.gov

Interactions with Biological Macromolecules and Bioimaging Applications

Mechanisms of DNA Interaction and Cleavage

Derivatives of anthracene-2-carbaldehyde, particularly Schiff bases formed by its condensation with various amines, are of significant interest for their ability to interact with DNA. This interaction is primarily driven by the planar anthracene (B1667546) moiety.

DNA Binding Studies (e.g., Intercalation)

The predominant mode of interaction between many planar aromatic molecules and the DNA double helix is intercalation, where the molecule inserts itself between the base pairs of the DNA. This mode of binding is characteristic of many anthracene derivatives. For instance, studies on Schiff base derivatives of the isomeric anthracene-9-carbaldehyde have shown that the planar anthracene ring facilitates their insertion into the DNA helix nih.gov. This interaction leads to a hypochromic effect in the UV-Vis absorption spectrum of the anthracene moiety, which is a classic sign of intercalation due to the electronic coupling between the intercalator and the DNA base pairs nih.gov.

Theoretical studies have also explored the binding preferences of anthracene derivatives, suggesting that substitutions on the anthracene ring can influence whether the molecule favors binding to AT-rich or GC-rich regions of the DNA nih.gov. The binding of bisguanylhydrazones of anthracene-9,10-dicarboxaldehyde to DNA has been shown to involve two types of binding, with the stronger one attributed to the intercalation of the anthracene ring nih.gov.

Photoinduced DNA Damage and Strand Cleavage

Upon absorption of light, anthracene and its derivatives can be excited to a higher energy state. From this excited state, they can initiate chemical reactions, including the damage of DNA. This process is of interest for potential phototherapeutic applications. Anthracene derivatives can induce the cleavage of the sugar-phosphate backbone of DNA upon irradiation with UV light uconn.edu.

The mechanism of this photoinduced DNA cleavage often involves the generation of reactive oxygen species (ROS) researchgate.net. The excited anthracene derivative can transfer its energy to molecular oxygen, converting it into the highly reactive singlet oxygen (¹O₂). This singlet oxygen can then go on to oxidize the DNA bases, particularly guanine, leading to strand breaks researchgate.netresearchgate.net. The efficiency of DNA cleavage can be influenced by various factors, including the specific structure of the anthracene derivative and the presence of other molecules. For example, the presence of certain metal complexes can enhance the DNA cleavage efficiency of some anthracene derivatives uconn.edu.

Development of Anthracene-Based Probes for Bioimaging

The inherent fluorescence of the anthracene core makes it an excellent fluorophore for the development of probes for bioimaging. The aldehyde group of this compound is a key functional handle for synthesizing such probes, often through the formation of Schiff bases which can have "turn-on" fluorescence properties.

Fluorescence Imaging in Live Cells

Schiff base derivatives of anthracene aldehydes have been successfully employed for fluorescence imaging in living cells nih.govrsc.org. These probes are typically designed to be lipophilic enough to cross the cell membrane. The formation of a Schiff base from this compound and a suitable amine can lead to a molecule with intramolecular charge transfer (ICT) characteristics, which often results in environmentally sensitive fluorescence.

For example, anthracene-derived Schiff base compounds have been used for the optical cell imaging of breast cancer cells nih.gov. The fluorescence of these probes can be influenced by their local environment, allowing for the visualization of cellular structures. Some anthracene derivatives have been shown to stain the entire cellular compartment, providing a broader view of the cell's morphology compared to nucleus-specific stains rsc.org. The development of such probes with low cytotoxicity is a critical aspect of their application in live-cell imaging rsc.org.

Singlet Oxygen Generation and Photosensitization for Biological Research

As mentioned in the context of DNA damage, anthracene derivatives are effective photosensitizers for the generation of singlet oxygen nih.govresearchgate.net. This property is not only relevant for photodynamic therapy but also for various applications in biological research where the controlled production of a reactive oxygen species is desired.

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). While the specific ΦΔ for this compound is not reported in the reviewed literature, related anthracene derivatives have been studied. For instance, an anthracene-functionalized semiconducting compound was found to have a singlet oxygen quantum yield of 21.3% nih.gov. The ability of anthracene derivatives to both generate and react with singlet oxygen (forming an endoperoxide) has led to the development of systems for the controlled release of singlet oxygen, which can be triggered by light or heat nih.govnih.gov. This reversible capture and release of singlet oxygen by the anthracene core is a sophisticated mechanism that can be exploited in biological research to study the effects of oxidative stress in a controlled manner nih.gov.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Anthracene-2-carbaldehyde Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of anthracene (B1667546) derivatives. Traditional methods for the formylation of anthracene, such as the Vilsmeier-Haack reaction, often involve harsh reagents like phosphorus oxychloride and chlorinated solvents. wikipedia.orgwikipedia.org While this reaction typically yields substitution at the 9-position, selective formylation at the 2-position presents a greater challenge and often requires multi-step syntheses. youtube.comresearchgate.net

Future research is geared towards developing more environmentally benign synthetic routes to this compound. These approaches aim to minimize waste, reduce energy consumption, and utilize less toxic solvents and catalysts. Key areas of exploration include:

Catalytic Formylation: The use of transition metal catalysts could enable direct and selective C-H formylation of anthracene at the 2-position. mdpi.com This would be a significant advancement over classical methods that often lack selectivity and produce stoichiometric amounts of waste.

Photocatalysis: Visible-light-mediated photocatalysis offers a promising green alternative for organic synthesis. sciencedaily.com Research into photocatalytic methods for the formylation of polycyclic aromatic hydrocarbons could lead to milder and more sustainable routes to this compound.

Solvent-Free and Aqueous Reactions: Conducting syntheses in the absence of volatile organic solvents or in water is a cornerstone of green chemistry. The development of solvent-free or aqueous synthetic methods for this compound would significantly reduce the environmental impact of its production.

While specific green synthesis methods for this compound are still in their nascent stages, the broader field of green organic synthesis provides a strong foundation for future advancements. rsc.org

Multi-Stimuli Responsive Anthracene-Based Systems

Multi-stimuli responsive materials, which can change their properties in response to external triggers such as light, heat, or pH, are of great interest for applications in sensors, drug delivery, and smart materials. nih.govnih.govnih.govrsc.org Anthracene derivatives are particularly well-suited for creating such systems due to their inherent photoresponsive properties. For instance, 9-anthraldehyde (B167246) has been shown to form crystals that exhibit multi-stimuli responsive behavior, including bending and twisting in response to mechanical force and light. rsc.org

While research on multi-stimuli responsive systems has largely focused on other anthracene isomers, the incorporation of this compound into polymers and molecular assemblies is an exciting avenue for future exploration. The aldehyde functional group provides a convenient handle for covalently attaching the anthracene moiety to various molecular architectures.

Stimulus Potential Application of this compound-based Systems
Light (Photoresponsiveness)Photo-controlled release of drugs, photo-switchable materials, optical data storage.
Heat (Thermoresponsiveness)Temperature-sensitive sensors, smart fabrics, controlled catalysis.
pH (pH-Responsiveness)pH-triggered drug delivery in specific biological environments (e.g., tumors).

The development of polymers and supramolecular structures containing this compound could lead to novel materials with tunable and complex responsive behaviors.

Integration with Nanotechnology for Advanced Functional Materials

The integration of this compound with nanotechnology opens up a vast landscape of possibilities for creating advanced functional materials with tailored properties. nih.govmdpi.com The aldehyde group can be used to covalently link the anthracene unit to the surface of various nanomaterials, thereby imparting the unique photophysical and electronic properties of anthracene to the resulting hybrid material.

One promising area of research is the functionalization of carbon nanotubes (CNTs). While specific studies on this compound are limited, related derivatives have been explored. For example, the functionalization of CNTs with anthracene derivatives can enhance their properties for applications in electronics and sensing.

Another emerging area is the development of fluorescent nanoprobes. Anthracene and its derivatives are well-known for their fluorescent properties, making them ideal candidates for use in biological imaging and sensing. nih.govnih.govacs.org By attaching this compound to nanoparticles, it may be possible to create highly sensitive and selective probes for detecting specific analytes or for imaging biological processes. nih.gov

Nanomaterial Potential Application of this compound Functionalization
Carbon Nanotubes (CNTs)Enhanced electronic properties for nanoelectronics, development of novel sensors.
Silica NanoparticlesCreation of fluorescent nanoprobes for biological imaging and sensing.
Gold NanoparticlesDevelopment of plasmonic sensors and materials for photothermal therapy.
Quantum DotsTuning of optical properties for applications in displays and lighting.

The synergy between the molecular properties of this compound and the unique characteristics of nanomaterials holds significant promise for the design of next-generation materials.

Expanding the Scope of Biological Research Tools

Anthracene derivatives have a long history of use in biological research, owing to their fluorescent properties and their ability to interact with biological molecules. nih.govnih.gov They have been employed as fluorescent probes for detecting ions and biomolecules, as well as in photodynamic therapy (PDT), a treatment that uses light and a photosensitizer to kill cancer cells. mdpi.comnih.gov

The development of novel fluorescent probes based on this compound is a promising research direction. The aldehyde functionality can be used to link the anthracene fluorophore to specific recognition elements, creating sensors that can selectively detect a wide range of biological targets. For example, anthracene-based fluorescent probes have been developed for the detection of metal ions like lead(II) and chromium(III). nih.govnih.gov

In the context of PDT, the photosensitizing properties of anthracene derivatives can be harnessed to generate reactive oxygen species upon light irradiation, leading to cell death. While the cytotoxicity of anthracene and its derivatives has been studied, the specific potential of this compound in this area remains to be fully explored. nih.govnih.govresearchgate.net

Future research will likely focus on the rational design of this compound derivatives with enhanced photophysical properties and biological targeting capabilities to create a new generation of tools for biological research and medicine.

Q & A

Q. What are the key considerations for synthesizing Anthracene-2-carbaldehyde in a laboratory setting?

Synthesis of this compound typically involves Friedel-Crafts acylation or formylation reactions. Experimental design must account for solvent choice (e.g., dichloromethane or chloroform), temperature control (reflux conditions), and catalyst selection (e.g., AlCl₃ for electrophilic substitution). Purity is ensured via recrystallization or column chromatography. For example, analogous aldehydes like Thiophene-2-carbaldehyde were synthesized using stepwise protocols with IR and ¹H NMR for characterization . Researchers should validate intermediates via spectroscopic methods and monitor reaction progress via TLC .

Q. How can this compound be safely handled and stored in the lab?

Safety protocols include using nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or skin contact. Contaminated gloves must be disposed of as hazardous waste . Storage requires airtight containers in cool, dark conditions to prevent photodegradation or oxidation. Spill management involves inert absorbents (e.g., vermiculite) and avoidance of drainage systems .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H NMR : Identifies aromatic protons (δ 8.5–10.0 ppm for aldehyde protons) and substituent effects on the anthracene ring.
  • IR Spectroscopy : Confirms the aldehyde functional group via strong C=O stretching (~1700 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹). Comparative analysis with derivatives (e.g., 3-Hydroxybenzo[a]anthracene) highlights the importance of baseline correction and solvent subtraction .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to assess regioselectivity. Solvent effects (e.g., polar aprotic vs. nonpolar) are simulated using COSMO-RS. Researchers should validate predictions with experimental kinetic studies and HPLC analysis of reaction products .

Q. What strategies resolve contradictions in reported photophysical properties of this compound derivatives?

Discrepancies in fluorescence quantum yields or absorption maxima may arise from solvent polarity, aggregation, or impurities. Methodological solutions include:

  • Standardized solvent preparation (e.g., degassing to eliminate oxygen quenching).
  • Time-resolved spectroscopy to differentiate intrinsic photophysics from environmental artifacts. Cross-referencing with anthraquinone derivatives (e.g., Anthraquinone-2-carboxylic Acid) provides insights into conjugation effects .

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?

Post-synthetic modification via Schiff base formation (reaction with amines) or coordination to metal nodes (e.g., Zn²⁺, Cu²⁺) enhances MOF porosity and stability. Researchers must optimize reaction conditions (pH, temperature) to avoid aldehyde oxidation. PXRD and BET surface area analysis validate structural integrity .

Q. What are the methodological challenges in assessing the environmental persistence of this compound?

Advanced LC-MS/MS quantifies degradation products in soil/water matrices. Biodegradation studies require microbial consortia (e.g., Pseudomonas spp.) and controlled aerobic/anaerobic conditions. Conflicting data on half-lives may stem from matrix effects (e.g., humic acid interference), necessitating isotope-labeled internal standards .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study the oxidative stability of this compound?

  • Accelerated aging tests : Expose samples to UV light (λ = 365 nm) and O₂-rich environments.
  • Analytical endpoints : Monitor aldehyde oxidation to carboxylic acid via FTIR and GC-MS. Control experiments (e.g., dark/anaerobic conditions) isolate degradation pathways .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?

Nonlinear regression models (e.g., Hill equation) quantify EC₅₀ values for cytotoxicity assays (e.g., MTT). Bootstrap resampling addresses variability in triplicate measurements. Confounding factors (e.g., solvent cytotoxicity) require normalization to vehicle controls .

Ethical & Reporting Standards

Q. How can researchers ensure reproducibility when publishing this compound studies?

  • Detailed supplementary information : Include raw spectral data, crystallographic files (CIF), and instrument parameters (e.g., NMR pulse sequences).
  • Adherence to FAIR principles : Deposit datasets in repositories (e.g., PubChem, Zenodo) with persistent identifiers .
    Peer reviewers should scrutinize methodological gaps, such as unvalidated synthetic yields or insufficient spectral assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.